molecular formula C9H19N3O3 B15046823 tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate

Cat. No.: B15046823
M. Wt: 217.27 g/mol
InChI Key: VBSXYTLJKCZCSW-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyimino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and hydroxylamine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group reagent. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like N,N-diisopropylethylamine (DIEA). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in the formation of diamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions[][3].

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Diamines.

    Substitution: Various substituted carbamates depending on the reagent used[][3].

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its protecting group properties make it valuable in peptide synthesis and other organic transformations .

Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .

Medicine: Its stability and reactivity make it a promising candidate for medicinal chemistry .

Industry: In the industrial sector, the compound is used in the production of polymers and other materials. Its versatility in chemical reactions makes it a valuable building block for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate involves its ability to act as a nucleophile or electrophile in chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The amino and hydroxyimino groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems .

Molecular Targets and Pathways: The compound can interact with various enzymes and proteins, forming stable complexes. These interactions can inhibit enzyme activity or alter protein function, making the compound useful in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

    tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the amino group.

    tert-Butyl carbamate: Lacks both the amino and hydroxyimino groups.

    N-tert-Butoxycarbonylhydroxylamine: Similar but with different functional groups.

Uniqueness: tert-Butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate is unique due to the presence of both amino and hydroxyimino groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSXYTLJKCZCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=NO)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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